

Spectroscopic Profile of 4-(Bromomethyl)-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(Bromomethyl)-3-methoxybenzoic acid
Cat. No.:	B170681

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Bromomethyl)-3-methoxybenzoic acid**, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Although direct experimental spectra for this specific compound are not widely published, this guide synthesizes expected spectral characteristics based on analogous compounds and provides detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

While specific experimental data for **4-(Bromomethyl)-3-methoxybenzoic acid** is not readily available in public spectral databases, the expected values can be inferred from structurally similar compounds. The following tables summarize the anticipated peak positions and assignments for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ^1H NMR Spectral Data for **4-(Bromomethyl)-3-methoxybenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-13	Singlet	1H	-COOH
~7.6-7.8	Multiplet	2H	Aromatic CH
~7.2-7.4	Multiplet	1H	Aromatic CH
~4.6	Singlet	2H	-CH ₂ Br
~3.9	Singlet	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Spectral Data for **4-(Bromomethyl)-3-methoxybenzoic acid**

Chemical Shift (δ) ppm	Assignment
~167	-COOH
~158	C-OCH ₃
~138	C-CH ₂ Br
~132	Aromatic CH
~129	Aromatic C-COOH
~122	Aromatic CH
~114	Aromatic CH
~56	-OCH ₃
~32	-CH ₂ Br

Table 3: Predicted IR Absorption Bands for **4-(Bromomethyl)-3-methoxybenzoic acid**

Wavenumber (cm ⁻¹)	Functional Group
2500-3300 (broad)	O-H stretch (Carboxylic acid)
2950-3050	C-H stretch (Aromatic)
2850-2960	C-H stretch (Aliphatic)
~1700	C=O stretch (Carboxylic acid)
~1600, ~1470	C=C stretch (Aromatic)
~1250	C-O stretch (Aryl ether)
~600-700	C-Br stretch

Table 4: Predicted Mass Spectrometry Data for **4-(Bromomethyl)-3-methoxybenzoic acid**

m/z	Interpretation
244/246	[M] ⁺ Molecular ion peak (presence of Br isotopes)
165	[M-Br] ⁺
151	[M-CH ₂ Br] ⁺
135	[M-Br-OCH ₃] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **4-(Bromomethyl)-3-methoxybenzoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm
 - Temperature: 298 K

¹³C NMR Spectroscopy:

- Instrument: 100 MHz (or higher) NMR spectrometer.
- Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation delay: 2-5 seconds
 - Pulse width: 30-45°
 - Spectral width: 0 to 200 ppm
 - Proton decoupling: Applied to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: FTIR spectrometer with an ATR accessory.
- Parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
 - A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the solution to the low $\mu\text{g}/\text{mL}$ or ng/mL range depending on the ionization technique.

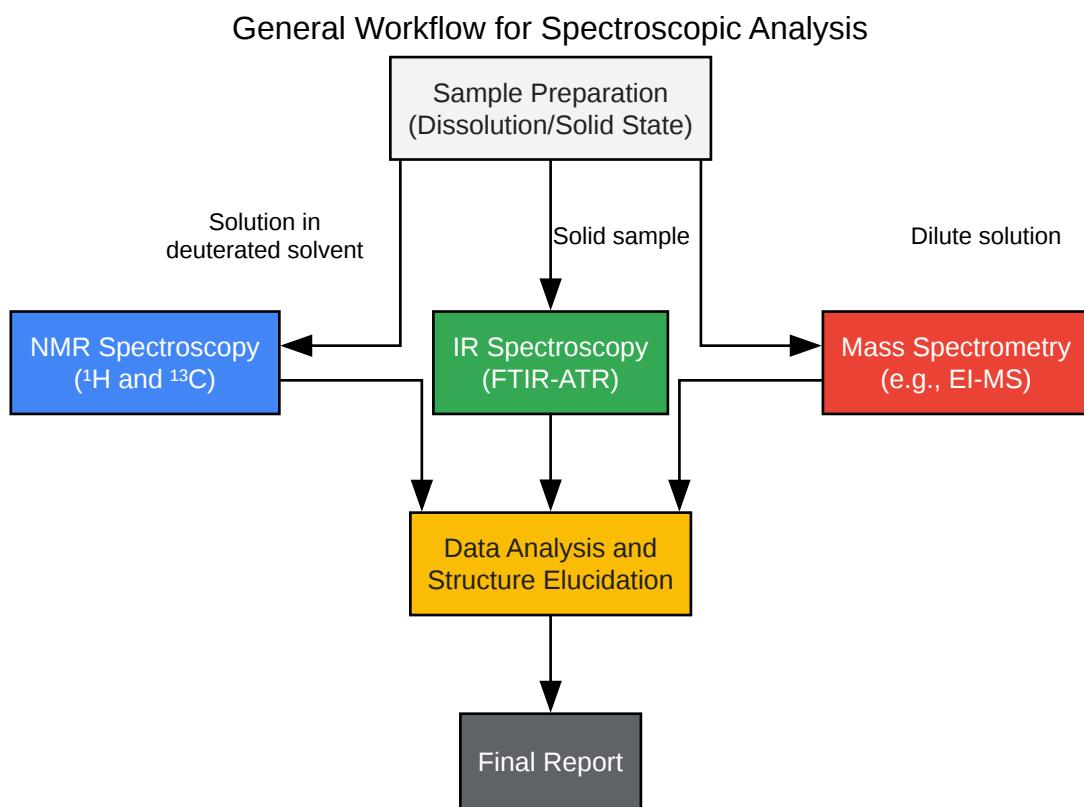
Data Acquisition (Electron Ionization - EI):

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
- Parameters:
 - Ionization energy: 70 eV
 - Mass range: 50-500 amu

- The sample is introduced into the ion source where it is vaporized and ionized by a beam of electrons. The resulting ions are then separated by their mass-to-charge ratio.

Workflow Visualization

The general workflow for the spectroscopic analysis of an organic compound like **4-(Bromomethyl)-3-methoxybenzoic acid** is depicted in the following diagram.



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Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of an organic compound.

This technical guide serves as a foundational resource for the spectroscopic analysis of **4-(Bromomethyl)-3-methoxybenzoic acid**. By following the outlined protocols, researchers can obtain reliable data to confirm the structure and purity of this important chemical intermediate.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com